2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a hydrazine group, a phenylethenyl group, and a cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptatrienone with hydrazine and a phenylethenyl derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Tropone: Cyclohepta-2,4,6-trien-1-one, a related compound with a similar ring structure but lacking the hydrazine and phenylethenyl groups.
Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
Uniqueness
2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of both the hydrazine and phenylethenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
78463-41-9 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H14N2O/c16-17-14-8-4-7-13(11-15(14)18)10-9-12-5-2-1-3-6-12/h1-11H,16H2,(H,17,18)/b10-9+ |
InChI Key |
SUNOPNYHLKRKHR-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)C(=CC=C2)NN |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)C(=CC=C2)NN |
Origin of Product |
United States |
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